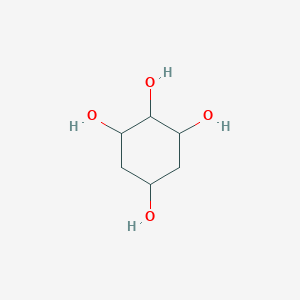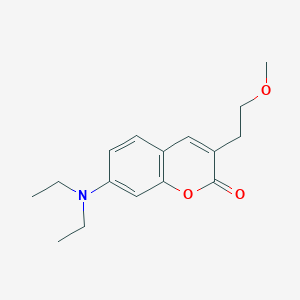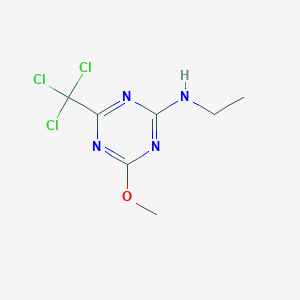
CID 71341263
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 71341263” is a chemical entity with unique properties and potential applications in various fields. It is known for its stability and reactivity, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of compound “CID 71341263” involves specific synthetic routes that ensure high purity and yield. The process typically includes the use of solvents such as dichloromethane and methanol, along with reagents like hydroxypropyl methylcellulose and pluronic F-127 . The reaction conditions are carefully controlled to achieve the desired crystal forms with good physiochemical stability and particle size uniformity .
Industrial Production Methods: Industrial production of compound “this compound” focuses on optimizing the synthesis process to ensure scalability and cost-effectiveness. The methods involve advanced crystallization techniques and purification processes to remove impurities and achieve high purity samples .
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 71341263” undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions: The reactions typically use reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce oxides, reduction may yield reduced forms of the compound, and substitution may result in substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Compound “CID 71341263” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of advanced materials and chemical products .
Wirkmechanismus
Compound “CID 71341263” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can focus on aspects such as reactivity, stability, and applications .
Vergleich Mit ähnlichen Verbindungen
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound "CID 5479530"
This detailed article provides an overview of compound “CID 71341263,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
135247-10-8 |
|---|---|
Molekularformel |
CaCuOPb |
Molekulargewicht |
327 g/mol |
InChI |
InChI=1S/Ca.Cu.O.Pb |
InChI-Schlüssel |
FWGTVQLKSNWVOT-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Pb].[Ca].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)

![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)




![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)

